

Butyl aminoacetate hydrochloride CAS number and molecular weight.

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Compound of Interest

Compound Name: *Butyl aminoacetate hydrochloride*

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Technical Guide: Butyl Aminoacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary: Butyl Aminoacetate Hydrochloride

This technical guide provides an in-depth overview of **Butyl aminoacetate hydrochloride**, a key reagent in synthetic chemistry. The following sections detail its chemical and physical properties, provide comprehensive experimental protocols for its synthesis and application, and illustrate its role in peptide synthesis workflows.

Physicochemical Properties

Butyl aminoacetate hydrochloride, systematically known as Glycine tert-butyl ester hydrochloride, is a white crystalline solid.^{[1][2]} It is utilized as a protecting group for the amino acid glycine, facilitating its use in organic synthesis, particularly in the construction of peptides.^[3] The hydrochloride salt form enhances its stability and solubility in polar solvents.^[4]

Property	Value	Source(s)
Synonyms	tert-Butyl aminoacetate hydrochloride, Glycine t-butyl ester HCl, H-Gly-OtBu·HCl	[1] [2]
CAS Number	27532-96-3	[2]
Molecular Formula	C6H14CINO2	[2]
Molecular Weight	167.63 g/mol	[2]
Melting Point	141-143 °C	[1] [2]
Appearance	White crystalline powder	[1] [2]
Solubility	Soluble in water and methanol. Water solubility: 0.1 g/mL.	[1] [2]
Storage Temperature	-20°C	[1] [2]

Spectral Data

While full spectral data is not publicly available within this document, the following analyses have been referenced and may be available through the noted suppliers or databases.

Spectrum Type	Availability
1H NMR	Available from chemical suppliers like ChemicalBook.
13C NMR	Referenced for the free base (Glycine tert-butyl ester) on PubChem.
IR	Available from various chemical suppliers.
Mass Spectrometry	Referenced by chemical suppliers.
ESR	An experimental spectrum of γ -irradiated material has been published. [5]

Experimental Protocols

Synthesis of Glycine tert-butyl ester hydrochloride

The synthesis of the free base, Glycine tert-butyl ester, can be achieved via the hydrogenation of t-butyl azidoacetate, which is prepared from t-butyl chloroacetate and sodium azide. The hydrochloride salt is then formed by treating the free base with hydrogen chloride. The following is a representative protocol adapted from established methods.[\[6\]](#)

Materials:

- t-butyl chloroacetate
- Sodium azide
- Acetone
- Water
- Ether
- Anhydrous sodium sulfate
- Methanol
- 5% Palladium-on-charcoal catalyst
- Phosphorous acid
- 6N Sodium hydroxide solution
- Dry hydrogen chloride gas

Procedure:

- Synthesis of t-Butyl azidoacetate: In a round-bottomed flask equipped with a reflux condenser, combine t-butyl chloroacetate (0.2 mole), sodium azide (0.37 mole), and 90 mL of 60% (v/v) acetone-water. Heat the mixture under reflux for 18 hours. After cooling, distill off the acetone and add 15 mL of water. Extract the aqueous layer twice with ether. Combine

the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield t-butyl azidoacetate.

- **Synthesis of Glycine t-butyl ester:** In a flask, add a solution of t-butyl azidoacetate (0.18 mole) in 150 mL of methanol and 0.7 g of 5% palladium-on-charcoal catalyst. Purge the flask with nitrogen, then introduce hydrogen gas. Stir the mixture under a hydrogen atmosphere for 10 hours.
- **Isolation of Glycine t-butyl ester:** After the reaction is complete, purge the flask with nitrogen and filter to remove the catalyst. To the filtrate, add phosphorous acid (0.18 mole) and warm to dissolve. Cool the solution to room temperature and slowly add 150 mL of ether. Cool at 0°C for 12 hours to precipitate the phosphite salt. Filter and dry the salt. To obtain the free ester, dissolve the phosphite salt (0.15 mole) in 50 mL of well-cooled 6N sodium hydroxide solution. Extract the solution three times with ether. Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude Glycine t-butyl ester can be purified by distillation.
- **Formation of the Hydrochloride Salt:** Dissolve the purified Glycine t-butyl ester in anhydrous ether and cool the solution. Bubble dry hydrogen chloride gas through the solution until precipitation is complete. Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to yield Glycine tert-butyl ester hydrochloride.

Application in Peptide Synthesis: A Representative Protocol

Glycine tert-butyl ester hydrochloride is a crucial building block in peptide synthesis. The tert-butyl group protects the carboxylic acid of glycine, allowing its amino group to be coupled with an N-protected amino acid. The following is a representative protocol for a solution-phase peptide coupling.

Materials:

- Glycine tert-butyl ester hydrochloride
- An N-protected amino acid (e.g., Boc-Alanine)
- A coupling agent (e.g., DCC or HBTU)

- A base (e.g., triethylamine or DIPEA)
- Anhydrous solvent (e.g., dichloromethane or DMF)

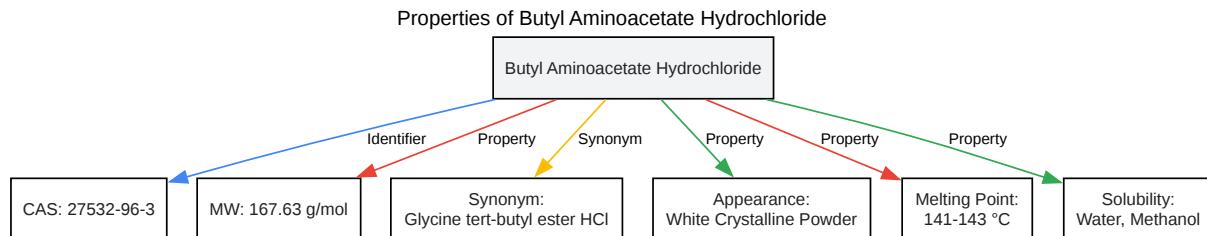
Procedure:

- Neutralization of the Hydrochloride Salt: In a reaction vessel, dissolve Glycine tert-butyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane. Cool the solution in an ice bath and add triethylamine (1.1 equivalents) dropwise. Stir the mixture for 15-30 minutes to form the free base, Glycine tert-butyl ester.
- Activation of the N-protected Amino Acid: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Alanine, 1 equivalent) and the coupling agent (e.g., HBTU, 1.1 equivalents) in anhydrous DMF. Add a base (e.g., DIPEA, 2 equivalents) and stir for 10-15 minutes to activate the carboxylic acid.
- Peptide Coupling: Add the activated N-protected amino acid solution to the solution of Glycine tert-butyl ester. Allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC).
- Work-up and Purification: Once the reaction is complete, filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used). Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by column chromatography.

Visualized Workflow and Relationships

Chemical Identity and Properties of Butyl Aminoacetate Hydrochloride

The following diagram illustrates the key identifiers and physicochemical properties of **Butyl aminoacetate hydrochloride**.



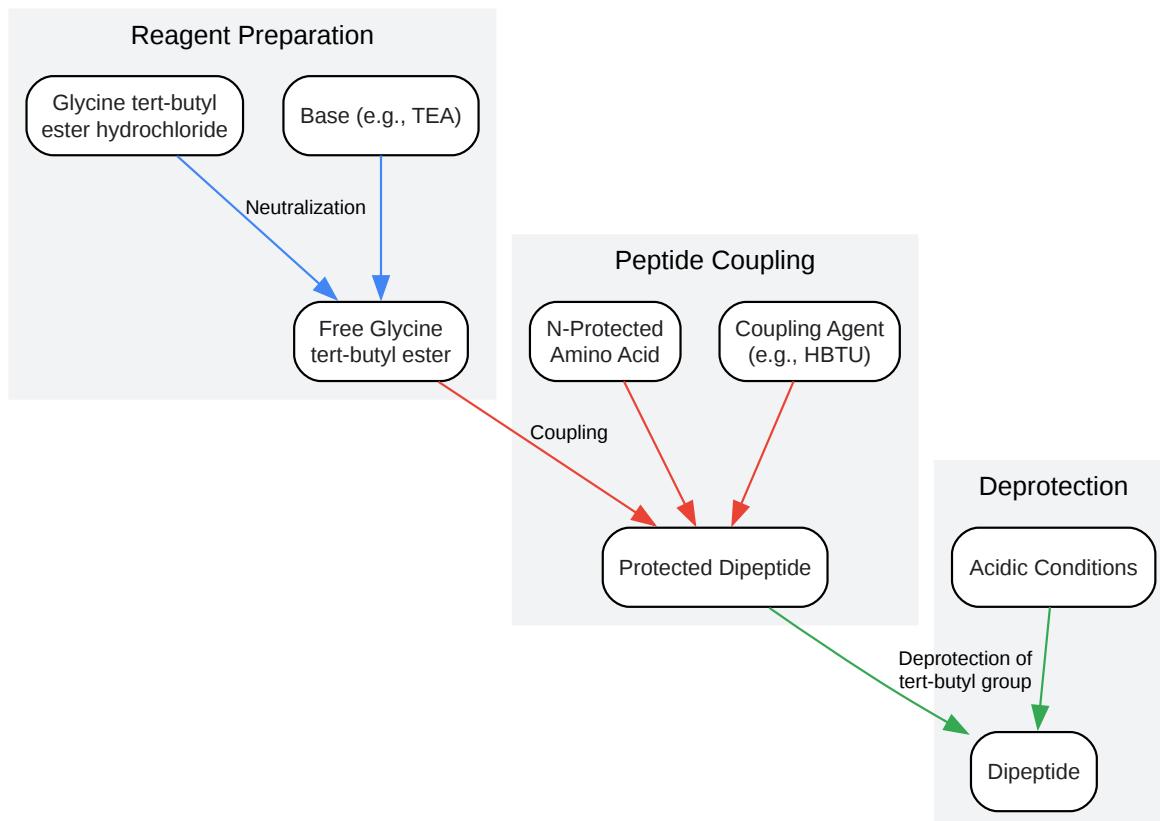
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Caption: Key Identifiers and Properties.

Workflow for Application in Peptide Synthesis

This diagram outlines the typical workflow for utilizing Glycine tert-butyl ester hydrochloride in a peptide synthesis cycle.

Application in Peptide Synthesis

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Caption: Peptide Synthesis Workflow.

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